

Removing red blood cell contamination from Iohexol gradients

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Compound of Interest

Compound Name: Iohexol

Cat. No.: B1672079

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Technical Support Center: Iohexol Gradient Protocols

This guide provides troubleshooting advice and frequently asked questions for researchers encountering red blood cell (RBC) contamination during cell separation using **Iohexol** gradients.

Frequently Asked Questions (FAQs)

Q1: Why is my mononuclear cell layer contaminated with red blood cells after Iohexol gradient centrifugation?

Red blood cell contamination can occur for several reasons, often related to the sample quality, temperature, or centrifugation technique. Here are the most common causes:

- **Old Blood Samples:** Blood processed more than 24 hours after collection may result in RBC and granulocyte contamination because the density of these cells changes over time.^{[1][2]} For optimal results, blood should be processed as soon as possible, ideally within 2-6 hours of the draw.
- **Incorrect Temperatures:** The procedure is optimized for a temperature range of 18–26 °C. If the blood sample or the **Iohexol** gradient solution is too cold or too warm, it can lead to poor

separation and RBC contamination. A gradient solution stored at 2–8 °C may require several hours to reach room temperature.

- **Centrifuge Settings:** Abrupt deceleration can disturb the carefully formed layers. It is crucial to use the centrifuge without the brake engaged.^[1]
- **Improper Sample Layering:** While precise layering is not strictly required, excessive mixing of the blood sample with the **lohexol** gradient before centrifugation can lead to contamination.
- **Sample Characteristics:** Blood from patients with certain health conditions, such as liver disease, may inherently separate poorly on density gradients.^[1]

Q2: How can I prevent RBC contamination before it happens?

Proactive measures are the most effective way to ensure a pure cell population.

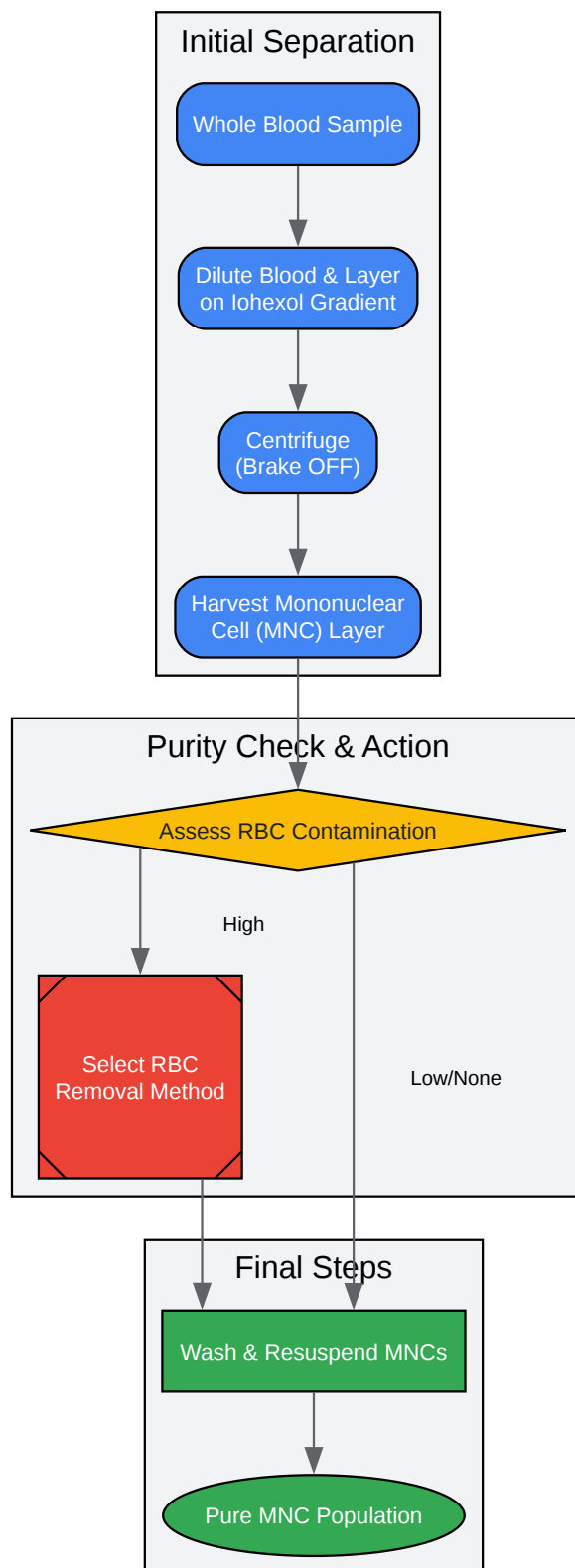
- **Use Fresh Samples:** Process blood as soon as possible after collection.
- **Control Temperature:** Ensure both the blood sample and the **lohexol** gradient medium are at room temperature (18-20°C) before starting.
- **Dilute the Blood:** Diluting the blood sample 1:1 with a balanced salt solution is recommended to reduce cell density, which helps prevent lymphocytes from being trapped by RBC aggregates.
- **Check Centrifuge Settings:** Confirm that the centrifuge's brake is turned off.
- **Optimize Sample Handling:** After layering the blood, proceed to centrifugation immediately to prevent RBCs from settling and mixing with the gradient.

Troubleshooting: Post-Centrifugation RBC Removal

If you have already performed the gradient separation and have significant RBC contamination, several methods are available to purify your mononuclear cell sample.

Workflow for Handling RBC Contamination

The following diagram illustrates the decision-making process and workflow when dealing with RBC contamination after the initial density gradient separation.



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Caption: Experimental workflow for cell isolation and RBC removal.

Q3: Which method should I use to remove RBCs?

The best method depends on your downstream application, cell type of interest, and the level of contamination. The most common techniques are RBC lysis, aggregation with sedimentation, and immunomagnetic depletion.

| Method | Principle | Key Advantages | Key Considerations |
|--|--|--|---|
| Ammonium Chloride (NH ₄ Cl) Lysis | Osmotic shock selectively ruptures red blood cells while leaving leukocytes with intact membranes.[3][4] | Inexpensive, widely used, and effective for bulk removal. | Can impact the viability and function of certain sensitive cell types; adds cellular debris to the sample.[5] |
| Erythrocyte Aggregation | A high molecular weight polymer (e.g., dextran) is added to induce RBCs to form rouleaux (stacks), which sediment rapidly.[6][7] | Gentle on leukocytes, quick, and removes over 95% of RBCs.[6] | Requires specific reagents (e.g., HetaSep™); may not remove 100% of RBCs. |
| Immunomagnetic Depletion | Microbeads or microbubbles coated with antibodies against an RBC-specific surface marker (e.g., CD235a) are used to capture and remove RBCs magnetically or by buoyancy.[2][5] | Highly specific, fast (can be <10 mins), and very gentle, preserving leukocyte viability. Can achieve ~90% or better depletion.[5] | Most expensive option; requires specific antibodies and equipment (magnets). |

Experimental Protocols

Protocol 1: Ammonium Chloride (NH₄Cl) Lysis

This protocol uses a buffered ammonium chloride solution to lyse contaminating RBCs after the mononuclear cell pellet has been collected and washed once.

Reagents:

- 10X Lysis Stock Solution:
 - 8.02 g NH₄Cl (Ammonium Chloride)
 - 0.84 g NaHCO₃ (Sodium Bicarbonate)
 - 0.37 g EDTA (Disodium)
 - Add Millipore water to a final volume of 100 mL. Store at 4°C.[8]
- 1X Working Solution:
 - Dilute 10 mL of 10X stock with 90 mL of sterile water before use.[8]

Methodology:

- Start with the cell pellet containing mononuclear cells and contaminating RBCs.
- Resuspend the pellet in 3-5 mL of cold 1X RBC Lysis Buffer.
- Incubate for 5-10 minutes at room temperature.[4][8] Monitor the solution; it should turn from cloudy red to a clearer, more translucent red as lysis proceeds.[4] Do not exceed 15 minutes, as this can harm the leukocyte population.[4][8]
- Stop the lysis reaction by adding 20-30 mL of a wash buffer (like PBS or Hanks' Balanced Salt Solution).
- Centrifuge immediately at 400-500 x g for 5 minutes at room temperature.[8]

- Carefully decant the supernatant, which contains hemoglobin and RBC debris. The remaining white/light pink pellet is your purified mononuclear cell population.
- Wash the pellet one more time with your desired buffer or media before proceeding to cell counting.

Protocol 2: Erythrocyte Aggregation & Sedimentation

This protocol is based on the use of a commercial reagent like HetaSep™.

Reagents:

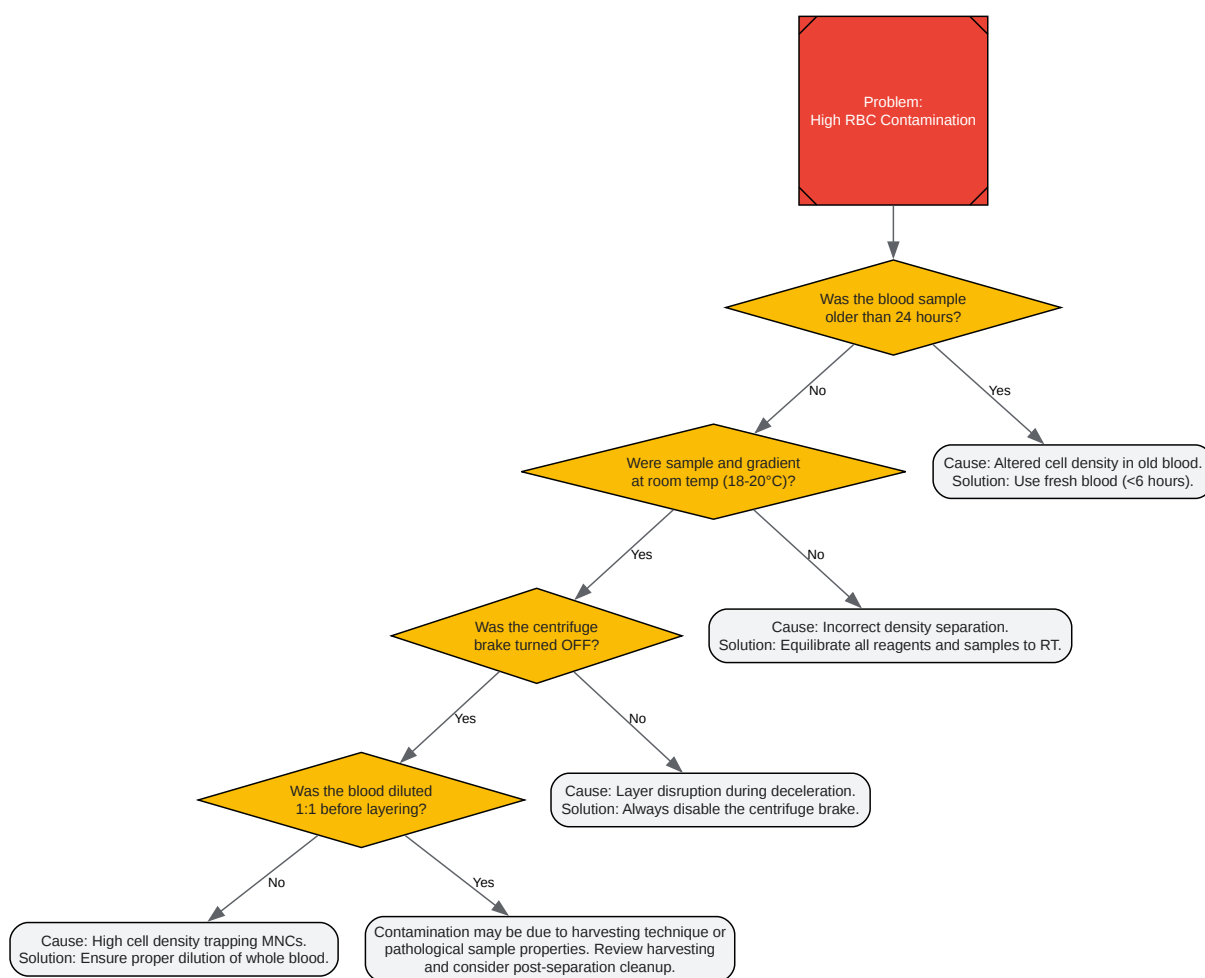
- HetaSep™ Solution
- Appropriate cell culture medium or buffer (e.g., PBS with 2% FBS)

Methodology:

- Resuspend the contaminated cell pellet in your desired buffer.
- Add one part HetaSep™ solution to five parts of the cell suspension.[6]
- Mix well by gentle inversion or pipetting.
- Incubate the tube at a 45° angle or vertically at room temperature and allow the aggregated RBCs to sediment by gravity for 10-15 minutes, or until the RBC sediment is approximately 50% of the total volume.[6]
- Alternatively, accelerate sedimentation by centrifuging at 50 x g for 5 minutes with the brake off.[6]
- Carefully collect the upper, leukocyte-enriched supernatant without disturbing the sedimented RBC layer.[6]
- Wash the collected cells in the appropriate buffer to remove the aggregation agent. The cells are now ready for downstream use.

Advanced Troubleshooting Guide

Use this decision tree to diagnose the potential source of your RBC contamination issue.



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